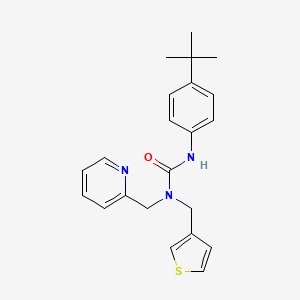

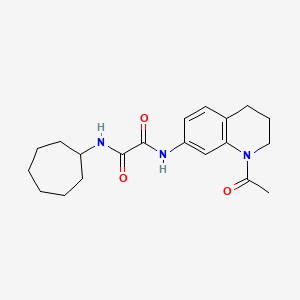

![molecular formula C15H17N3O4S B2526953 2-甲氧基-N-[2-(4-甲苯基)-5,5-二氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]乙酰胺 CAS No. 893946-51-5](/img/structure/B2526953.png)

2-甲氧基-N-[2-(4-甲苯基)-5,5-二氧代-4,6-二氢噻吩并[3,4-c]吡唑-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a complex molecule that appears to be related to flavoring substances and pyrazoline derivatives. While the exact compound is not directly discussed in the provided papers, similar compounds with related structures are mentioned. For instance, the first paper discusses a flavoring substance that does not occur naturally and is used in certain food categories, excluding beverages except for milk and dairy-based beverages . The second paper describes the synthesis of a pyrazoline derivative, which is a class of compounds known for their potential biological activities, including antioxidant properties .

Synthesis Analysis

The synthesis of related pyrazoline derivatives involves a two-step reaction process. In the second paper, a novel pyrazoline compound is synthesized using a catalyst prepared from sodium impregnated on activated chicken eggshells (Na-ACE). The first step is the preparation of chalcone through a base-catalyzed aldol condensation of 2-hydroxyacetophenone and 3-methoxybenzaldehyde. The chalcone is then reacted with hydrazine hydrate to yield the corresponding pyrazoline . This method could potentially be adapted for the synthesis of 2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is characterized by the presence of a pyrazoline ring, which is a five-membered ring containing two nitrogen atoms. The structure elucidation techniques such as FTIR, UV-Vis, LC-ESI-MS, and 1H-NMR are employed to confirm the successful synthesis of these compounds . These techniques would also be relevant for analyzing the molecular structure of 2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide to ensure the correct formation of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoline derivatives include aldol condensation and subsequent reaction with hydrazine hydrate . The reactivity of the pyrazoline ring and the substituents attached to it can lead to various chemical transformations. The flavoring substance discussed in the first paper is not intended for use in beverages that are not opaque due to the potential for phototransformation, which indicates that the compound may undergo chemical reactions when exposed to light .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, the antioxidant activity of the synthesized pyrazoline derivative is evaluated using the DPPH radical scavenging method, suggesting that the compound has significant antioxidant properties . The safety assessment of the flavoring substance in the first paper, which shares some structural features with pyrazoline derivatives, includes a 90-day oral gavage study in rats and a developmental toxicity study, indicating no adverse effects at certain doses . These studies provide insights into the toxicity and safety profile of related compounds.

科学研究应用

抗癌活性

一项研究重点关注某些 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺衍生物的设计、合成和体外细胞毒性活性。这些化合物以 3-甲氧基-5-甲基苯甲酸甲酯为关键中间体进行合成。合成的化合物针对 60 条癌细胞系进行了抗癌活性检测,其中一种化合物对八条癌细胞系表现出显著的癌细胞生长抑制作用 (Al-Sanea 等,2020)。

抗氧化活性

另一个研究领域涉及由吡唑-乙酰胺衍生物构建的新型 Co(II) 和 Cu(II) 配位络合物。这些化合物已经过合成、表征和评估,在体外表现出显著的抗氧化活性,具有重大潜力 (Chkirate 等,2019)。

除草剂的作用机制

对与目标化合物具有相同官能团的氯乙酰胺除草剂(如异丙甲草胺和甲草胺)的研究,深入了解了它们在绿藻和农作物中的作用机制和代谢过程,突出了它们的选择性除草活性 (Weisshaar 和 Böger,1989)。

代谢研究

对人和小鼠肝微粒体中氯乙酰胺除草剂的比较代谢研究,阐明了具有相似结构化合物的代谢途径和潜在毒理学影响,为理解它们的生物转化和安全性特征提供了关键数据 (Coleman 等,2000)。

杂环化合物的合成

合成和评估 1,3,4-恶二唑和吡唑等杂环化合物,以进行潜在毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用,代表了另一个感兴趣的领域。这些研究有助于开发具有良好药理学特征的新型治疗剂 (Faheem,2018)。

属性

IUPAC Name |

2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-10-3-5-11(6-4-10)18-15(16-14(19)7-22-2)12-8-23(20,21)9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZULUKVKWTGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

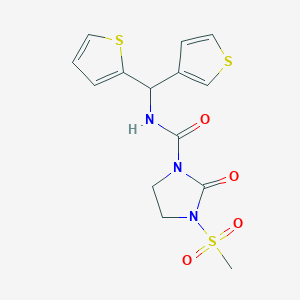

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride](/img/structure/B2526870.png)

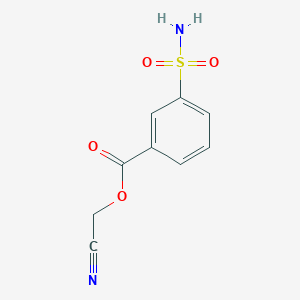

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

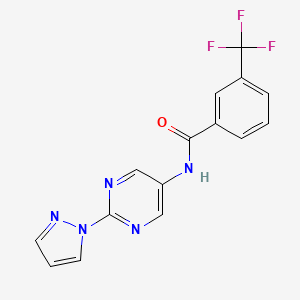

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)

![4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2526882.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2526887.png)

![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)

![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)